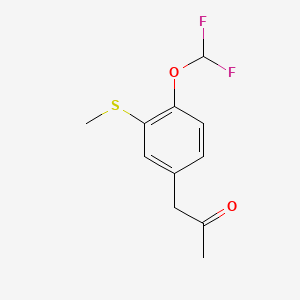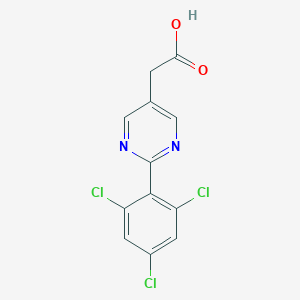
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4,6-trichlorophenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid typically involves the reaction of 2,4,6-trichlorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method involves the condensation of 2,4,6-trichlorobenzaldehyde with a pyrimidine-5-acetic acid derivative in the presence of a catalyst such as piperidine or triethylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(2,4,5-Trichlorophenyl)pyrimidine-5-acetic acid: Similar structure but with a different substitution pattern on the phenyl ring.
2-(2,3,5-Trichlorophenyl)pyrimidine-5-acetic acid: Another structural isomer with different chlorine atom positions.
Uniqueness
2-(2,4,6-Trichlorophenyl)pyrimidine-5-acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2, 4, and 6 positions on the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C12H7Cl3N2O2 |
|---|---|
分子量 |
317.6 g/mol |
IUPAC名 |
2-[2-(2,4,6-trichlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-7-2-8(14)11(9(15)3-7)12-16-4-6(5-17-12)1-10(18)19/h2-5H,1H2,(H,18,19) |
InChIキー |
YZJZCTKPXSHGBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C2=NC=C(C=N2)CC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


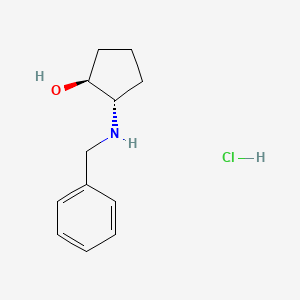
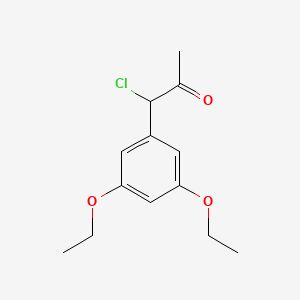

![(1S,6R)-7,7-dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B14051752.png)
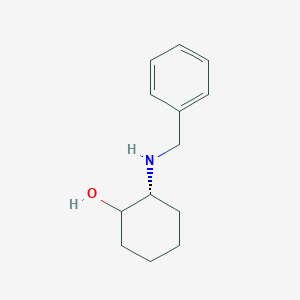
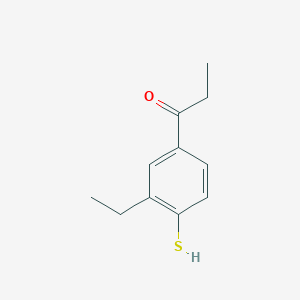

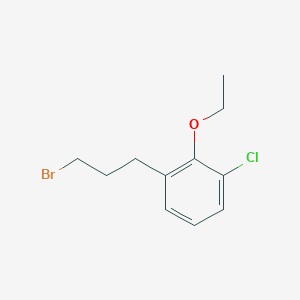

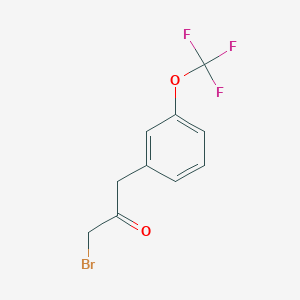
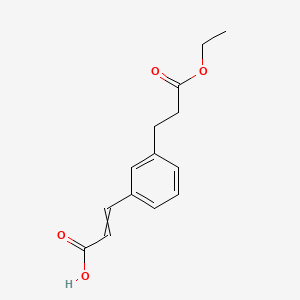
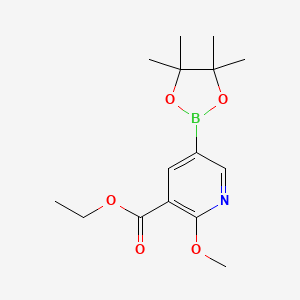
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
